![molecular formula C23H18N6O2S B2486859 (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 714224-79-0](/img/structure/B2486859.png)
(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds such as quinoxalines and pyrroloquinoxalines has illustrated various synthesis methods, including gas chromatography-mass spectrometric assays for measurement in food (Murray et al., 1993), and methodologies involving cyclic anhydride treatments to produce novel substituted quinoxalines (Ammar et al., 2002). These methods provide insights into the versatility and reactivity of quinoxaline derivatives, suggesting a complex synthesis pathway for our target compound.
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives has been elucidated through techniques like X-ray crystallography. For instance, studies on polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (Shishkina et al., 2018) reveal the impact of molecular conformation on the compound's properties. Such analysis is crucial for understanding the 3D structure and potential chemical behavior of our target compound.
Chemical Reactions and Properties
Reactivity studies involving quinoxaline derivatives have shown a variety of chemical transformations. For example, the formation of pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides (Kiruthika et al., 2014) demonstrates the potential for diverse chemical reactions involving our target compound. Such studies help in understanding the chemical versatility and reactivity patterns of these molecules.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been explored to gain insights into their behavior under different conditions. For instance, the synthesis and characterization of organic salts related to quinoxaline derivatives (Faizi et al., 2018) provide information on solubility and crystalline structure, which are essential for understanding the physical behavior of our target molecule.
Chemical Properties Analysis
Studies on the chemical properties of quinoxaline derivatives, such as their photophysical properties and biomolecular binding properties (Bonacorso et al., 2018), offer insights into the reactivity and interaction potential of our target compound. Understanding these properties is crucial for predicting its behavior in various chemical environments.
Aplicaciones Científicas De Investigación
Potential in Organic Synthesis and Catalysis
Research on compounds structurally related to "(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" has highlighted their significance in organic synthesis and catalysis. For instance, the study of rigid P-chiral phosphine ligands, including those with quinoxaline structures, has shown their utility in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts have been applied in the synthesis of chiral pharmaceutical ingredients, demonstrating the compound's relevance in facilitating the production of complex molecules with high enantioselectivity (Imamoto et al., 2012).
Applications in Antimicrobial Research
Another facet of research explores the antimicrobial properties of quinoxaline derivatives. A study delved into the synthesis and reactivity of quinoxaline-2,3-dicarboxylic acid anhydride with heterocyclic amines, leading to novel quinoxalines with potential antimicrobial activity. Such studies underscore the potential of "this compound" and its derivatives in developing new antimicrobial agents (Ammar et al., 2002).
Contribution to Polymer Science
In the realm of polymer science, the synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units has been reported. These materials exhibit unusual nonlinear solution viscosity behavior and are of interest for their potential applications in high-performance materials due to their inherent thermal stability and functionalizability (Baek et al., 2006).
Role in Drug Discovery and Development
The compound and its structural relatives have also been explored in drug discovery, particularly in the synthesis of novel quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. These findings suggest potential applications in the management of depression, highlighting the compound's relevance in medicinal chemistry for developing new therapeutic agents (Mahesh et al., 2010).
Propiedades
IUPAC Name |
2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-21-19(23(31)25-13-15-7-5-11-32-15)20-22(28-17-9-3-2-8-16(17)27-20)29(21)26-12-14-6-1-4-10-18(14)30/h1-12,30H,13,24H2,(H,25,31)/b26-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDSZIPZCQXFI-RPPGKUMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

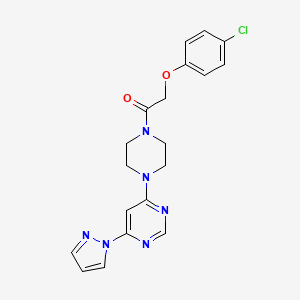
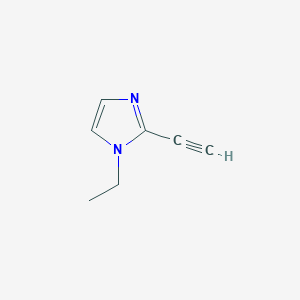
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

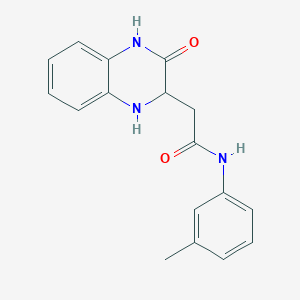
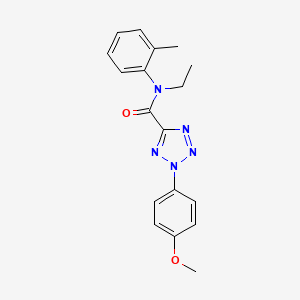


![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)
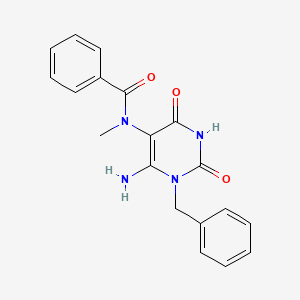

![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
